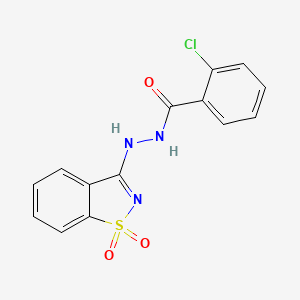![molecular formula C20H19ClN2O3 B11616043 Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11616043.png)
Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(5-cloro-2-metoxifenil)amino]-8-metilquinolina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de quinolina sustituido con varios grupos funcionales. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4-[(5-cloro-2-metoxifenil)amino]-8-metilquinolina-3-carboxilato de etilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de una síntesis de Friedländer, que involucra la condensación de derivados de anilina con cetonas en presencia de catalizadores ácidos o básicos.
Reacciones de sustitución:
Esterificación: El grupo carboxilato se introduce mediante reacciones de esterificación utilizando alcohol etílico y catalizadores apropiados.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alta velocidad para condiciones de reacción óptimas y el uso de catalizadores robustos para garantizar un alto rendimiento y pureza.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y metilo, lo que lleva a la formación de los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro o carbonilo, convirtiéndolos en aminas o alcoholes, respectivamente.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Paladio sobre carbono para reacciones de hidrogenación, ácidos de Lewis para sustituciones electrófilas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos de quinolina, mientras que la reducción puede producir alcoholes o aminas de quinolina.
Aplicaciones Científicas De Investigación
El 4-[(5-cloro-2-metoxifenil)amino]-8-metilquinolina-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano o anticancerígeno debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluidas infecciones y cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción del 4-[(5-cloro-2-metoxifenil)amino]-8-metilquinolina-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Las vías involucradas pueden incluir la inhibición de la síntesis de ADN, la alteración de la integridad de la membrana celular o la interferencia con las vías de transducción de señales.
Compuestos similares:
Quinolina: El compuesto padre, que comparte la estructura del núcleo de quinolina.
Cloroquina: Un fármaco antimalárico conocido con una estructura de quinolina similar.
Derivados de quinolina-3-carboxilato: Compuestos con grupos funcionales similares pero diferentes sustituyentes.
Singularidad: El 4-[(5-cloro-2-metoxifenil)amino]-8-metilquinolina-3-carboxilato de etilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Comparación Con Compuestos Similares
Quinoline: The parent compound, which shares the quinoline core structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxylate derivatives: Compounds with similar functional groups but different substituents.
Uniqueness: Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19ClN2O3 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
ethyl 4-(5-chloro-2-methoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-20(24)15-11-22-18-12(2)6-5-7-14(18)19(15)23-16-10-13(21)8-9-17(16)25-3/h5-11H,4H2,1-3H3,(H,22,23) |
Clave InChI |
YMVQRJQUWKYKBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B11615960.png)

![3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615978.png)
![(3E)-6-(ethylsulfonyl)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11615984.png)
![5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11615994.png)
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11616005.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616011.png)
![N-(3-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11616016.png)
![3-[7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11616017.png)
![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616028.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11616038.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxy-1H-indole-3-carboximidamide](/img/structure/B11616044.png)
![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616046.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11616051.png)
